Product packaging for 2-Nitro-9-fluorenone(Cat. No.:CAS No. 3096-52-4)

2-Nitro-9-fluorenone

Cat. No.: B187283
CAS No.: 3096-52-4
M. Wt: 225.2 g/mol
InChI Key: AJEAHBZZHSLIQP-UHFFFAOYSA-N
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Description

Contextualizing 2-Nitro-9-fluorenone within the Field of Nitrofluorenone (B14763482) Chemistry

This compound is a nitro-substituted derivative of 9-fluorenone (B1672902), which is an aromatic organic compound. wikipedia.org The core structure is a fluorene (B118485) backbone with a ketone group at the ninth carbon and a single nitro group (NO2) attached at the second position. ontosight.ai This structure places it within the broader class of nitrofluorenones, which are characterized by the presence of one or more nitro groups on the fluorenone framework.

The presence and position of the electron-withdrawing nitro group significantly influence the chemical and physical properties of the molecule compared to the unsubstituted 9-fluorenone. cymitquimica.com For instance, this compound is a yellow, crystalline solid with a melting point of 222-223 °C. sigmaaldrich.comchemsrc.com Its molecular formula is C13H7NO3, and it has a molecular weight of approximately 225.20 g/mol . sigmaaldrich.comnih.gov The chemistry of nitrofluorenones is diverse, with isomers like 3-nitrofluorenone and poly-nitro-substituted compounds such as 2,7-dinitro-9-fluorenone (B1213979) and 2,4,5,7-tetranitrofluorenone also being subjects of study. wikipedia.org These compounds are generally synthesized through the nitration of fluorenone or the oxidation of the corresponding nitrofluorene. google.com A specific method for preparing this compound involves the atmospheric oxidation of 2-nitrofluorene (B1194847) dissolved in tetrahydrofuran (B95107) in the presence of potassium hydroxide (B78521). google.com

Significance of Research on this compound

This compound is a recognized environmental pollutant, frequently identified in particulate matter from combustion sources. nih.govresearchgate.net Research has consistently isolated this compound from diesel exhaust particles. sigmaaldrich.comnih.govnrel.govacs.org Its presence in the atmosphere is a direct consequence of engine emissions, and it has been detected in ambient air and river sediment. iarc.frd-nb.info The identification of this compound and other nitroaromatic compounds in environmental samples is crucial for understanding the chemical composition of pollutants and their potential impact. researchgate.net Analytical methods, such as chromatography and mass spectrometry, are employed to detect and quantify its presence in complex environmental mixtures. sigmaaldrich.comnih.gov

A significant area of research for this compound is its toxicological profile, particularly its mutagenicity. nih.gov The compound has been shown to be a direct-acting mutagen in the Salmonella typhimurium bacterial mutagenicity assay, also known as the Ames test. nih.gov Studies indicate it produces significant mutagenic activity, although it is considered less potent than other nitroaromatics like 1-nitropyrene. nih.gov The position of the nitro group on the fluorenone structure is a key determinant of its biological activity. Research has also investigated the metabolism of related compounds like 2-nitrofluorene, which can be converted to metabolites such as this compound by fungal species like Cunninghamella elegans. tandfonline.com

9-Fluorenone and its derivatives are valuable intermediates in organic synthesis for producing a range of fine chemicals. google.comchemicalbook.inriyngroup.com They serve as precursors for dyes and pharmaceuticals. chemicalbook.in While the applications for this compound itself are noted as somewhat limited for industrial use, its structural framework is a point of interest for creating more complex molecules. For example, the reactivity of the nitro and ketone groups allows for further chemical modifications. The reduction of nitro groups to amino groups is a common transformation for related nitrofluorenones, opening pathways to different classes of compounds. The general class of fluorenones is used to synthesize materials like bisphenol fluorene, fluorenyl benzoxazine (B1645224) resin, and various polymers. chemicalbook.inriyngroup.com

Fluorenone derivatives are increasingly explored for their applications in materials science, particularly in electronics and photonics. cymitquimica.comhcchems.comconicet.gov.ar The electron-withdrawing nature of the nitro group makes nitrofluorenones, including this compound, candidates for n-type organic semiconductors. researchgate.net These materials are essential components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors. conicet.gov.arresearchgate.netresearchgate.net Fluorenone-based polymers and oligomers are synthesized for use as emitting layers or protective coatings in electronic devices. google.com The ability to functionalize the fluorenone core, for instance at the 2 and 7 positions, allows for the tuning of electrochemical and optical properties, making these compounds versatile building blocks for advanced materials. conicet.gov.ar

Data Tables

Properties of this compound

PropertyValue
IUPAC Name 2-nitrofluoren-9-one nih.gov
Molecular Formula C₁₃H₇NO₃ sigmaaldrich.comnih.gov
Molecular Weight 225.20 g/mol sigmaaldrich.comnih.gov
Appearance Yellow powder/solid nih.govgoogle.com
Melting Point 222-223 °C sigmaaldrich.comchemsrc.com
CAS Number 3096-52-4 sigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7NO3 B187283 2-Nitro-9-fluorenone CAS No. 3096-52-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrofluoren-9-one
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InChI

InChI=1S/C13H7NO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H
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InChI Key

AJEAHBZZHSLIQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H7NO3
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DSSTOX Substance ID

DTXSID70184942
Record name 2-Nitro-9-fluorenone
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Molecular Weight

225.20 g/mol
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Physical Description

Yellow powder; [TCI America MSDS]
Record name 2-Nitro-9-fluorenone
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CAS No.

3096-52-4
Record name 2-Nitrofluorenone
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Record name 2-NITRO-9-FLUORENONE
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Synthetic Methodologies and Derivatization Strategies for 2 Nitro 9 Fluorenone

Primary Synthetic Routes to 2-Nitro-9-fluorenone

The preparation of this compound is predominantly achieved through two main strategies: the oxidation of a 2-nitrofluorene (B1194847) precursor or the direct nitration of 9-fluorenone (B1672902).

A common route to this compound involves the oxidation of 2-nitrofluorene. google.com This precursor is synthesized by the nitration of fluorene (B118485). smolecule.com The subsequent oxidation of the methylene (B1212753) bridge at the C9 position of 2-nitrofluorene yields the target ketone.

Aerobic oxidation presents a "green" and efficient method for converting 9H-fluorenes to 9-fluorenones. researchgate.net This approach utilizes molecular oxygen, often in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as tetrahydrofuran (B95107) (THF), to facilitate the oxidation under ambient conditions. researchgate.net While specific examples detailing the aerobic oxidation of 2-nitrofluorene are not extensively documented in the provided results, the general applicability of this method to substituted fluorenes suggests its potential as a viable synthetic route. researchgate.net For instance, the oxidation of fluorene itself using a Co-Cu bimetal oxide catalyst with molecular oxygen has been reported to be effective. rsc.org

Direct nitration of 9-fluorenone offers a more direct pathway to this compound. google.comresearchgate.net This method involves the introduction of a nitro group onto the fluorenone backbone via an electrophilic aromatic substitution reaction.

The regioselectivity of the nitration of 9-fluorenone is highly dependent on the reaction conditions. The use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is common. google.comwikipedia.org The sulfuric acid acts as a catalyst, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺). wikipedia.org

Key parameters that can be optimized to favor the formation of this compound include the ratio of the acids, temperature, and reaction time. For example, a patented method describes the use of a specific molar ratio of fluorenone to nitric acid and sulfuric acid (1: 1.8-3.8: 2-4) at a controlled temperature of 80-120 °C for 0.5 to 3 hours to achieve a high yield (91.0 to 96.0%) and purity (>99%) of the desired product. google.com Another study demonstrated that the nitration of 9-fluorenone with nitric acid and sulfuric acid in water at 80°C for 1.5 hours cleanly produces 2-nitrofluorenone in 92% yield. researchgate.net The electron-withdrawing nature of the carbonyl group at C9 directs the incoming nitro group primarily to the C2 and C7 positions. wikipedia.org By carefully controlling the stoichiometry of the nitrating agent and the reaction conditions, the formation of dinitro and other polysubstituted byproducts can be minimized. researchgate.netwikipedia.org

Table 1: Comparison of Synthetic Routes to this compound

Synthetic Route Precursor Reagents Key Conditions Yield Purity Reference
Nitration of 9-Fluorenone 9-Fluorenone HNO₃, H₂SO₄, Water 80-120 °C, 0.5-3 h 91.0-96.0% >99% google.com

Nitration of 9-Fluorenone as a Synthetic Pathway

Chemical Transformations and Derivatization of this compound

The functional groups of this compound, namely the nitro group and the ketone, are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The reduction of the nitro group in this compound to an amino group is a fundamental transformation that opens up avenues for further derivatization. This conversion to 2-aminofluorenone is a key step in the synthesis of more complex molecules. lookchem.comnih.gov

Various reducing agents can be employed for this purpose. Catalytic hydrogenation is a common method. lookchem.com For instance, the reduction of 2,7-dinitrofluorenone to the corresponding dianiline has been achieved using Raney nickel and hydrazine (B178648). researchgate.net Another approach involves the use of sodium sulfide (B99878) (Na₂S) in an aqueous ethanol (B145695) solution. For example, 2-bromo-7-nitro-fluoren-9-one has been successfully reduced to 2-amino-7-bromo-9-fluorenone (B1331215) using sodium sulfide nonahydrate and sodium hydroxide. chemicalbook.com In biological systems, the reduction of 2-nitrofluorene to 2-aminofluorene (B1664046) can be catalyzed by liver microsomes under anaerobic conditions. smolecule.com Electrochemical methods have also been explored, where the reduction of dinitrofluorenone derivatives can lead to the formation of hydroxylamine (B1172632) and subsequently nitroso compounds. researchgate.net

The resulting 2-aminofluorenone is a valuable intermediate. The amino group can undergo a wide array of reactions, such as diazotization, acylation, and condensation, to introduce new functionalities and build more complex molecular architectures.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Nitrofluorene
9-Fluorenone
2,7-Dinitrofluorenone
2-Aminofluorenone
2-Bromo-7-nitro-fluoren-9-one
2-Amino-7-bromo-9-fluorenone
Nitric acid
Sulfuric acid
Potassium hydroxide
Tetrahydrofuran
Hydrazine
Raney nickel
Sodium sulfide
Sodium hydroxide
Nitronium ion
Hydroxylamine

Reduction Reactions of the Nitro Group

Synthesis of Amino Derivatives

The reduction of the nitro group in this compound and its derivatives to form the corresponding amino compounds is a fundamental transformation. This conversion is crucial for the synthesis of various biologically active molecules and functional materials. Several methods have been developed to achieve this reduction, often with the goal of preserving the carbonyl group at the 9-position.

Commonly employed methods involve catalytic hydrogenation or the use of chemical reducing agents. For instance, in the synthesis of precursors to the antiviral agent Tilorone, 2,7-dinitro-9-fluorenone (B1213979) is reduced to 2,7-diamino-9-fluorenone using iron powder in the presence of concentrated hydrochloric acid under reflux conditions. google.com Another approach involves using sodium sulfide nonahydrate in an aqueous ethanol solution, which has been successfully used to convert 2-bromo-7-nitro-fluoren-9-one into 2-amino-7-bromo-9-fluorenone. chemicalbook.com

A more specialized system for the selective reduction of nitro groups in the presence of other reducible functionalities, such as carbonyls, utilizes a reagent prepared from dicobalt octacarbonyl (Co₂(CO)₈) and water. scispace.com This method effectively reduces aromatic nitro compounds to their corresponding amines while leaving carbonyl groups and even halogens intact. scispace.com

Table 1: Synthetic Methods for Amino Derivatives of Nitrofluorenones
Starting MaterialReagents and ConditionsProductKey FeaturesReference
2,7-Dinitro-9-fluorenoneIron powder, concentrated HCl, water/alcohol solution, reflux2,7-Diamino-9-fluorenoneClassical method used in the synthesis of Tilorone precursors. google.com
2-Bromo-7-nitro-fluoren-9-oneNa₂S·9H₂O, NaOH, ethanol/water, reflux2-Amino-7-bromo-9-fluorenoneEffective for substrates with other functional groups like halogens. chemicalbook.com
Nitroarenes (general, including nitrofluorenones)Co₂(CO)₈, H₂O, DME, refluxAminoarenes (general)Highly selective for the nitro group, leaving carbonyls and halides unaffected. scispace.com
Selective Reduction of the Carbonyl Moiety

While the reduction of the nitro group is common, the selective reduction of the carbonyl group at the 9-position of this compound to its corresponding alcohol, 2-nitro-9-fluorenol, presents a greater challenge. The presence of the electron-withdrawing nitro group can complicate the reaction, and many standard reducing agents are either ineffective or lead to undesired side reactions.

For instance, attempts to reduce 2,4,7-trinitrofluorenone using common reagents like sodium borohydride (B1222165), aluminum isopropoxide, or lithium aluminum hydride were unsuccessful, often resulting in insoluble, high-melting materials. lookchem.comacs.org However, the selective reduction of the less-substituted 2-nitrofluorenone to 2-nitro-9-fluorenol has been successfully achieved using aluminum isopropoxide. lookchem.com

For polynitro-substituted fluorenones, a more elaborate, indirect method is required to achieve selective carbonyl reduction. lookchem.comacs.org This multi-step sequence involves:

Conversion of the polynitrofluorenone to its hydrazone derivative by reacting it with hydrazine hydrate (B1144303).

Oxidation of the hydrazone to the corresponding 9-diazo compound using an oxidizing agent like silver oxide.

Hydrolysis of the diazo intermediate to yield the desired 9-fluorenol derivative.

This sequence provides a general and effective pathway for the selective reduction of the carbonyl group in base-sensitive polynitroaromatic carbonyl compounds where direct reduction methods fail. lookchem.comacs.org

Table 2: Methods for Selective Carbonyl Reduction in Nitrofluorenones
Starting MaterialMethodReagentsProductOutcome/RemarksReference
2-NitrofluorenoneDirect ReductionAluminum isopropoxide2-Nitro-9-fluorenolSuccessful for mono-nitro derivative. lookchem.com
2,4,7-TrinitrofluorenoneDirect ReductionNaBH₄, LiAlH₄, or Al(O-iPr)₃-Unsuccessful; led to intractable materials. lookchem.comacs.org
2,4,7-TrinitrofluorenoneIndirect Sequence1. Hydrazine hydrate 2. Silver oxide 3. Hydrolysis2,4,7-Trinitro-9-fluorenolSuccessful; provides a general route for polynitro systems. lookchem.comacs.org

Oxidation Reactions Yielding Nitroso and Hydroxylamine Derivatives

Nitrofluorenone (B14763482) derivatives can be electrochemically transformed into their corresponding hydroxylamine and nitroso compounds. nih.govresearchgate.net This process is particularly relevant in the development of electrochemical sensors and biosensors. The initial step is an irreversible electrochemical reduction of the nitro group (R-NO₂) to a hydroxylamine group (R-NHOH). nih.gov

This transformation is represented by the following general equation: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O nih.govresearchgate.net

The resulting hydroxylamine derivative can then undergo a completely reversible two-electron oxidation to form the corresponding nitroso compound (R-NO). nih.gov

This reversible process is described as: R-NHOH ⇌ R-NO + 2e⁻ + 2H⁺ nih.govresearchgate.net

These nitroso-hydroxylamine redox couples exhibit high catalytic activity in the electrooxidation of important biological molecules like NADH, making them valuable as redox mediators in biosensor applications. nih.govuchile.cl The process allows for the controlled generation of the active nitroso or hydroxylamine species on an electrode surface. researchgate.net

Substitution Reactions at the Fluorenone Core

Studies on the nitration of 9-substituted fluorenes indicate that the incoming nitro group is predominantly directed to the 2-position, and if that is occupied, to the 7-position. ias.ac.in For example, the dinitration of 9-bromofluorene (B49992) results mainly in the 2,7-dinitro product. ias.ac.in Similarly, standard nitration of 9-fluorenone itself with a mixture of nitric and sulfuric acids yields a mixture of this compound and 4-nitro-9-fluorenone. ingentaconnect.com

Furthermore, this compound is susceptible to Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the formal replacement of hydrogen atoms by nucleophiles in electron-deficient aromatic systems. organic-chemistry.org In this reaction, a carbanion bearing a leaving group attacks the aromatic ring at positions ortho or para to the nitro group. This provides a powerful method for introducing alkyl or functionalized side chains onto the fluorenone backbone. organic-chemistry.org

Formation of Oxime Derivatives from this compound

The carbonyl group at the 9-position of this compound readily reacts with hydroxylamine to form the corresponding oxime derivative, this compound oxime. This is a standard condensation reaction for ketones. The synthesis is typically achieved by reacting the fluorenone with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to liberate the free hydroxylamine. researchgate.net

An alternative method for preparing fluorenone oximes involves heating the ketone with nitromethane (B149229) in polyphosphoric acid. cdnsciencepub.com In this case, the polyphosphoric acid hydrolyzes nitromethane to form a hydroxylamine salt in situ, which then reacts with the ketone. cdnsciencepub.com This method has been shown to be effective for fluorenone itself and is applicable to its derivatives. The formation of oximes from polynitrofluorenones, such as 2,4,7-trinitro-9-fluorenone, proceeds in excellent yields via condensation with hydroxylamine hydrochloride. researchgate.net These oxime derivatives are stable, crystalline compounds and can serve as intermediates for further synthetic transformations or as ligands for metal complexes. researchgate.netacs.org

Utilization as a Synthetic Intermediate for Complex Molecules

This compound and its close derivatives are valuable building blocks in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. The combination of the rigid fluorenone scaffold with the reactive nitro and carbonyl groups allows for the construction of elaborate molecular architectures.

A prominent example is the use of 2,7-dinitro-9-fluorenone as a key intermediate in the synthesis of Tilorone, a broad-spectrum antiviral agent known for its activity as an interferon inducer. google.com The synthetic route involves the reduction of the dinitro compound to a diamine, followed by further functionalization. google.com

Additionally, the fluorenone core is a common starting point in multi-component reactions designed to rapidly assemble complex heterocyclic systems. For instance, 9-fluorenone can be reacted with cyanoacetohydrazide, aromatic aldehydes, and other components to generate highly substituted hexahydroquinolines and imidazo[1,2-a]pyridines, which are scaffolds of pharmaceutical interest. rsc.orgresearchgate.net The presence of a nitro group on the fluorenone starting material, as in 4-amino-5-nitro-9H-fluoren-9-one, provides a handle for further diversification of the final products. ontosight.ai The photochemical oxidation of 2-aminofluorene also leads to the formation of this compound, highlighting a unique pathway to this mutagenic compound. nih.gov

Mechanistic Investigations of 2 Nitro 9 Fluorenone Reactivity

Electron Transfer Processes Involving 2-Nitro-9-fluorenone

The presence of both an electron-withdrawing nitro group and a conjugated fluorenone system defines the electron acceptor characteristics of this compound.

Ground State Electron Transfer Interactions

In its ground state, this compound (2N9FL) functions as an effective electron acceptor, capable of forming charge-transfer complexes (CTCs) with suitable electron donor molecules. wjpmr.com Studies involving donors like 1,2,3,4-tetrahydroquinoline (B108954) (THQ) have shown that even without photoexcitation, electron transfer (ET) reactions can occur, although the major contribution to fluorescence quenching in such systems often originates from static quenching within a ground-state complex. wjpmr.com

The efficiency of this ground-state interaction is linked to the electron affinity (EA) of the fluorene (B118485) acceptor. For acceptors with relatively low EA, such as this compound, the concentration of the charge-transfer complex in blends with donor polymers is comparatively low. wjpmr.com While a weak charge-transfer interaction can be observed, the electronic delocalization in the ground state is not extensive. rsc.org This is confirmed by electrochemical studies where the redox potentials of such molecules are comparable to derivatives lacking any electron-donating groups. rsc.org

Photoinduced Electron Transfer (PET) Reaction Mechanisms

Photoinduced electron transfer (PET) is a primary deactivation pathway for the excited states of many molecules in the presence of this compound. The process can be initiated in two ways: by exciting an electron donor in the presence of ground-state 2N9FL, or by exciting 2N9FL in the presence of a ground-state donor. wjpmr.com In either scenario, the reaction is typically highly exothermic, as indicated by large negative Gibbs free energy change (ΔG⁰) values derived from electrochemical measurements. wjpmr.com

The general mechanism for PET involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor to the singly occupied molecular orbital of the excited-state acceptor. nih.gov This creates a radical ion pair which subsequently returns to the ground state via non-radiative charge recombination, effectively quenching the fluorescence of the emitting species. alkalisci.com Laser flash photolysis studies have confirmed the occurrence of PET in donor-acceptor systems involving 2N9FL through the direct observation of transient absorption spectra corresponding to contact ion-pairs. wjpmr.com

Photochemical Reaction Mechanisms of this compound

The absorption of light energy triggers a series of photochemical reactions, leading to the transformation of this compound. The specific pathways are highly dependent on the surrounding environment and the intrinsic properties of its excited states.

Phototransformation Pathways and Product Identification

While this compound is itself a known photoproduct formed from the UVA irradiation of 2-aminofluorene (B1664046) wjpmr.comsigmaaldrich.comacs.org, its own photodegradation products are not well-documented in the reviewed literature. However, the photochemical behavior of related nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) provides insight into its likely transformation pathways.

A common mechanism for nitro-PAHs involves the rearrangement of the nitro group into a nitrite (B80452) intermediate upon photoexcitation. wjpmr.comrsc.org This nitrite can then rearrange further, potentially leading to the formation of nitroso-substituted ketones. wjpmr.com These ketones are often unstable and can be readily oxidized to form more stable quinone structures. wjpmr.comrsc.org For example, the photolysis of 9-nitroanthracene (B110200) is known to yield 9,10-anthraquinone through such a pathway. wjpmr.comrsc.org Given its structure, it is plausible that this compound could undergo a similar transformation, though specific products have not been definitively identified in the literature surveyed.

It is also noted that photolysis of the parent compound, fluorene, primarily yields 9-fluorenol and 9-fluorenone (B1672902). researchgate.net

Influence of Solvent and Environmental Conditions on Photoreactivity

The photochemical reactivity of this compound is profoundly influenced by the properties of the solvent in which the reaction occurs. Studies on various nitro-PAHs, including the related 2-nitrofluorene (B1194847), have established clear trends. Photodegradation rates are generally faster in less polar solvents compared to more polar ones. acs.orgresearchgate.net The typical observed order of reaction rates is: chloroform (B151607) > dichloromethane (B109758) > dimethylformamide > acetonitrile (B52724). acs.orgresearchgate.net

The presence of water mixed with organic solvents tends to decrease the rate of photodegradation. acs.orgresearchgate.net This effect is partly attributed to the solubility of dissolved oxygen, which plays a role in the photo-oxidation process. acs.orgresearchgate.net The nature of the solvent also affects the electronic structure of the molecule. For instance, hydrogen bonding from protic solvents like alcohols can stabilize the ground state and alter the relative energies of the n,π* and π,π* excited states, thereby influencing which photochemical pathways are favored. beilstein-journals.orgcdnsciencepub.com Studies on this compound in nonpolar (n-heptane), polar aprotic (acetonitrile), and polar protic (ethanol) solvents have demonstrated these significant environmental effects on its nonradiative transition mechanisms. wjpmr.com

Triplet State Dynamics and Energy Transfer Mechanisms

Following photoexcitation and intersystem crossing, the triplet state of this compound plays a critical role in its reactivity. The triplet state can engage in chemical reactions or transfer its energy to other molecules. While the specific triplet energy of this compound is not explicitly stated in the reviewed literature, data from analogous compounds allow for a reliable estimation. The parent compound, 9-fluorenone, has a triplet energy of approximately 50.3 kcal/mol (~2.18 eV) and a triplet lifetime of 16.5 ns. The closely related 2-nitrofluorene has a slightly lower estimated triplet energy of about 2.0 eV. nih.gov

The triplet state of this compound can be quenched through two primary energy transfer mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer. wjpmr.com Dexter transfer, which requires orbital overlap between the donor and acceptor, is responsible for triplet-triplet energy transfer (TTET). This process is fundamental to photosensitization, where an excited triplet sensitizer (B1316253) transfers its energy to a ground-state molecule, promoting the latter to its triplet state.

Phosphorescence lifetime measurements have shown that the triplet state is directly involved in photoinduced electron transfer reactions, particularly in rigid, glassy matrices at low temperatures (77 K). wjpmr.com Laser flash photolysis has been used to observe the triplet absorption spectra of this compound, confirming its formation and role as a key intermediate in its photochemical reaction mechanisms.

Data Tables

Table 1: Photophysical Properties of 9-Fluorenone and Related Compounds

CompoundTriplet Energy (E_T)Triplet Lifetime (τ_T)
9-Fluorenone~2.18 eV (50.3 kcal/mol)16.5 ns
2-Nitrofluorene~2.0 eV nih.govNot Specified
This compoundNot SpecifiedNot Specified

Note: Data for this compound is not specified in the reviewed literature, but values are provided for structurally similar compounds for comparison.

Table 2: Influence of Solvent on Nitro-PAH Photodegradation Rate

SolventRelative Degradation RatePolarity
Chloroform (CHCl₃)Fastest acs.orgresearchgate.netLow
Dichloromethane (CH₂Cl₂)Fast acs.orgresearchgate.netLow
Dimethylformamide (DMF)Moderate acs.orgresearchgate.netHigh (Aprotic)
Acetonitrile (CH₃CN)Slow acs.orgresearchgate.netHigh (Aprotic)
Acetonitrile/WaterSlowest acs.orgresearchgate.netHigh (Protic mix)

Note: This table reflects general trends observed for nitro-PAHs, including 2-nitrofluorene.

Electrochemical Reaction Mechanisms of this compound

The electrochemical behavior of this compound (2-NFN) is a subject of significant interest, particularly concerning the reactivity of its two distinct functional groups: the nitro group and the carbonyl group. These studies often involve modifying electrode surfaces to enhance detection and catalytic capabilities.

Redox Behavior of Nitro and Carbonyl Functionalities

The electrochemical reduction of this compound primarily involves the nitro group, which can undergo a multi-step transformation. When 2-NFN is immobilized on an electrode surface, such as a glassy carbon electrode modified with multi-walled carbon nanotubes (MWCNT/GCE), it displays characteristic redox behavior. uchile.cl

The initial electrochemical process is the irreversible reduction of the aromatic nitro group (R-NO₂) to the corresponding hydroxylamine (B1172632) derivative (R-NHOH). rsc.orgresearchgate.net This is a complex reaction involving the transfer of four electrons and four protons. Subsequently, the generated hydroxylamine can be reversibly oxidized in a two-electron, two-proton process to form the nitroso derivative (R-NO). rsc.orgresearchgate.net This R-NHOH/R-NO couple constitutes a stable, surface-confined redox mediator system. uchile.clrsc.org

The general sequence can be described as follows:

Irreversible Reduction: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O rsc.org

Reversible Oxidation/Reduction: R-NHOH ⇌ R-NO + 2e⁻ + 2H⁺ rsc.org

Cyclic voltammetry studies of 2-NFN trapped in MWCNTs on a glassy carbon electrode show distinct peaks corresponding to these processes. uchile.cl The presence of both the nitro and carbonyl groups on the fluorene structure influences the electronic properties and, consequently, the potential at which these redox transformations occur. uchile.cl The electron-withdrawing nature of both groups facilitates the initial reduction. The voltammetric behavior of 2-NFN has been investigated using various techniques, including direct current voltammetry (DCV) and differential pulse voltammetry (DPV) at mercury meniscus modified silver solid amalgam electrodes (m-AgSAE), allowing for its quantification at submicromolar concentrations. sigmaaldrich.com

Electrode Surface Interactions and Immobilization

The effective study and application of this compound's electrochemical properties often rely on its successful immobilization onto an electrode surface. A common and effective method involves trapping 2-NFN within a nanostructured electrode platform, such as multi-walled carbon nanotubes supported on a glassy carbon electrode (MWCNT/GCE). uchile.cl

The immobilization is achieved by simply immersing the MWCNT-modified electrode into a solution containing 2-NFN. researchgate.net The compound becomes physically entrapped within the porous, three-dimensional array of the nanotubes. researchgate.net This entrapment is believed to be stabilized by π-π stacking interactions between the aromatic fluorenone structure and the graphitic surface of the carbon nanotubes. uchile.cl The nitro group, being a strong electron-withdrawing group, enhances these π-π interactions, contributing to a stable immobilization. uchile.cl

Once immobilized, the 2-NFN molecules are sufficiently stable to resist washing but remain accessible for electrochemical manipulation. researchgate.net This surface confinement is crucial for creating stable redox mediator couples (R-NHOH/R-NO) that can be used for electrocatalytic purposes without the need for the mediator to be in the bulk solution. uchile.clrsc.org Spectroscopic methods like X-ray Photoelectron Spectroscopy (XPS) have been used to confirm the presence and chemical state of the nitrogen species (nitro, hydroxylamine, and nitroso groups) on the electrode surface after electrochemical treatment. researchgate.net

Other Significant Organic Reaction Pathways and Catalytic Studies

Beyond its electrochemical transformations, this compound engages in other important organic reactions and has been studied for its catalytic applications, particularly after electrochemical activation.

One significant reaction pathway is the selective reduction of the carbonyl group. While the nitro group is the primary site of electrochemical reduction, chemical reducing agents can be chosen to target the ketone functionality. For instance, 2-nitrofluorenone has been successfully reduced to 2-nitro-9-fluorenol using aluminum isopropoxide. lookchem.com This reaction selectively reduces the carbonyl group to a hydroxyl group while leaving the nitro group intact. However, attempts to achieve this reduction using sodium borohydride (B1222165) were reported to be unsuccessful, yielding an unidentified high-melting material. lookchem.com This highlights the specific conditions required to control the regioselectivity of the reduction.

The electrochemically generated derivatives of 2-NFN exhibit notable catalytic activity. The R-NHOH/R-NO redox couple immobilized on an electrode surface acts as an efficient mediator for the electro-oxidation of dihydronicotinamide adenine (B156593) dinucleotide (NADH). uchile.cl The nitroso form (R-NO) chemically oxidizes NADH to NAD⁺, and the resulting hydroxylamine (R-NHOH) is then electrochemically re-oxidized back to the nitroso form at the electrode surface at a low overpotential. rsc.org This catalytic cycle allows for the sensitive detection of NADH and is a foundational principle for developing various dehydrogenase-based biosensors. rsc.org Studies on related nitrofluorenone (B14763482) derivatives have shown that the presence of both the nitro (as a precursor) and carbonyl substituents leads to improved catalytic properties toward NADH oxidation. uchile.cl

Furthermore, this compound, like other nitrofluorenones, is a potent electron acceptor and readily forms charge-transfer complexes with various electron-donor molecules. acs.org These interactions are fundamental in materials science for developing materials with specific photoconductive or nonlinear optical properties. acs.org

Reaction Type Reagent(s) Product(s) Notes
Electrochemical ReductionElectron source (electrode)2-Hydroxylamino-9-fluorenoneIrreversible 4e⁻, 4H⁺ process. rsc.org
Electrochemical OxidationElectron sink (electrode)2-Nitroso-9-fluorenoneReversible 2e⁻, 2H⁺ oxidation of the hydroxylamine. rsc.org
Selective Carbonyl ReductionAluminum isopropoxide2-Nitro-9-fluorenolChemoselective reduction of the ketone. lookchem.com
Electrocatalytic OxidationNADH / ElectrodeNAD⁺Mediated by the R-NO/R-NHOH couple. uchile.cl

Environmental Fate and Degradation Studies of 2 Nitro 9 Fluorenone

Photodegradation Research in Aqueous and Organic Media

Photolysis, or degradation by light, is a primary mechanism for the transformation of PAHs in the environment. nih.gov Research into the photodegradation of 2-Nitro-9-fluorenone and related compounds has explored how different environmental factors influence the rate and products of these reactions.

Impact of Light Source Intensity on Photoreaction Kinetics

The intensity of the light source plays a direct role in the kinetics of photoreactions. Studies on the photolysis of 9-fluorenone (B1672902), a closely related compound, have demonstrated that increasing the intensity of the light source decreases the time required for the reaction to complete and increases the yield of the photoproducts. zenodo.orgresearchgate.net Specifically, when irradiating a solution of 9-fluorenone in acetonitrile (B52724) with a 250-watt mercury vapor lamp, the reaction was completed in 56 hours, whereas a 125-watt lamp required 64 hours. zenodo.org This is attributed to the higher number of photons available at a greater intensity, which can excite a larger number of reactant molecules. zenodo.org A linear relationship between reaction kinetics and photonic flux has been observed in similar studies. acs.org

Influence of Solvent Polarity on Photodegradation Rates

The polarity of the solvent medium significantly affects the rate of photodegradation. Research on various nitro-PAHs, including the structurally similar 2-nitrofluorene (B1194847), has shown that photodegradation is generally faster in less polar solvents. nih.gov The degradation rates for a selection of nitro-PAHs were found to follow the order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. nih.govresearchgate.net This trend is largely attributed to the higher solubility of dissolved oxygen in nonpolar solvents. nih.govpjoes.com Oxygen plays a crucial role in the photooxidation process, leading to the degradation of the parent compound. nih.gov Therefore, the lower oxygen content in more polar solvents, particularly aqueous mixtures, results in slower degradation rates. nih.gov For instance, the photodegradation of fluorene (B118485), the parent compound of this compound, shows a decreased rate constant in the order of dichloromethane (B109758) > acetonitrile > methanol (B129727) > acetonitrile/water mixtures, highlighting the inhibitory effect of polar, aqueous environments. pjoes.com

Table 1: Effect of Solvent Polarity on the Photodegradation Rate of Nitro-PAHs

Solvent Relative Polarity Degradation Rate
Chloroform (B151607) (CHCl₃) 0.259 Fastest
Dichloromethane (CH₂Cl₂) 0.309 Fast
Dimethylformamide (DMF) 0.386 Moderate
Acetonitrile (CH₃CN) 0.460 Slow
Water (H₂O) 1.000 Slowest

This table provides a generalized trend based on available literature for nitro-PAHs. nih.govresearchgate.net

Identification of Photolytic Transformation Products

The photodegradation of nitro-PAHs can lead to the formation of various transformation products, some of which may also be of environmental concern. While specific studies on the complete photolytic pathway of this compound are limited, research on related compounds provides insight into potential products. The photolysis of 2-aminofluorene (B1664046) is known to produce 2-nitrosofluorene (B1207293) and 2-nitrofluorene, in addition to 2-amino-9-fluorenone. wjpmr.comwjpmr.com The irradiation of 9-fluorenone in acetonitrile leads to its photoreduction, yielding fluoren-9-ol and succinonitrile. zenodo.org The photochemistry of aromatic ketones, a class to which this compound belongs, often involves reactions centered on the carbonyl group. acs.org

Biodegradation Mechanisms by Microbial Species

Microorganisms play a vital role in the natural attenuation of organic pollutants. The ability of various fungi and bacteria to degrade this compound and its parent compounds has been a subject of investigation.

Fungal Metabolism and Metabolite Elucidation

Fungi, particularly white-rot fungi, possess powerful extracellular enzyme systems capable of degrading a wide array of persistent aromatic compounds. mdpi.com Several fungal species have been shown to metabolize fluorene and its derivatives.

The fungus Cunninghamella elegans has been found to metabolize 2-nitrofluorene, a precursor to this compound. nih.govtandfonline.com In these studies, this compound was identified as one of the metabolites, alongside 2-nitro-9-fluorenol, 6-hydroxy-2-nitrofluorene, and sulfate (B86663) conjugates. nih.govtandfonline.comresearchgate.net This indicates that fungal metabolic pathways can involve the oxidation of the fluorene ring structure.

In studies on the degradation of fluorene by various fungal strains, including those from the genera Aspergillus, Bjerkandera, and Cunninghamella, 9-fluorenone is consistently identified as a primary metabolite. pjoes.commdpi.comimrpress.comresearchgate.net The transformation of fluorene to 9-fluorenone is often a key step in the fungal degradation pathway. pjoes.commdpi.comresearchgate.net For example, strains of Cunninghamella have demonstrated high efficiency in degrading fluorene, with 9-fluorenone being a major intermediate. pjoes.comresearchgate.net The formation of these monooxygenated derivatives is considered a detoxification step, as they are generally less mutagenic than the parent compound. researchgate.net

Table 2: Fungal Metabolites of 2-Nitrofluorene and Fluorene

Parent Compound Fungal Species Key Metabolites Identified
2-Nitrofluorene Cunninghamella elegans This compound, 2-Nitro-9-fluorenol, 6-Hydroxy-2-nitrofluorene
Fluorene Various (e.g., Cunninghamella, Aspergillus) 9-Fluorenone, 9-Fluorenol

Data compiled from various sources. pjoes.comnih.govtandfonline.comresearchgate.net

Bacterial Degradation Pathways and Enzyme Systems

Bacteria also contribute significantly to the breakdown of fluorene and its derivatives in the environment. Several bacterial strains have been isolated that can utilize these compounds as a source of carbon and energy.

While direct bacterial degradation studies on this compound are not extensively documented, the metabolism of 9-fluorenone by bacteria is well-researched. Pseudomonas mendocina MC2, for instance, can utilize 9-fluorenone as its sole carbon source. researchgate.net The proposed pathway involves an initial angular dioxygenation of the ketone, leading to the formation of 1,1a-dihydroxy-1-hydro-9-fluorenone. researchgate.net This is followed by the cleavage of the five-membered ring and further degradation of the resulting biphenyl-like structure, ultimately producing phthalate (B1215562). researchgate.netnih.gov

In other bacterial strains, such as Arthrobacter sp. F101, the degradation of fluorene can proceed through a pathway where 9-fluorenone accumulates as a dead-end product. ethz.chresearchgate.net However, in co-cultures with strains like Pseudomonas mendocina that can degrade 9-fluorenone, complete mineralization of fluorene can be achieved. researchgate.net The enzymes involved in these bacterial pathways often include dioxygenases, which are responsible for the initial attack on the aromatic rings, and decarboxylases. nih.gov For example, cell extracts of fluorene-grown Pseudomonas sp. F274 showed high levels of 4,5-dihydroxyphthalate decarboxylase and protocatechuate 4,5-dioxygenase, enzymes characteristic of phthalate catabolism. nih.gov

The degradation of fluorene by several bacterial genera, including Arthrobacter, Brevibacterium, Burkholderia, Mycobacterium, Pseudomonas, and Sphingomonas, has been documented, often involving 9-fluorenone as an intermediate. mdpi.comresearchgate.net

Environmental Occurrence and Distribution Research of this compound

The presence and distribution of this compound in the environment are primarily linked to anthropogenic activities, particularly combustion processes. Research has focused on identifying and quantifying this compound in specific environmental matrices that are significant pathways for its dispersal and for human and ecological exposure.

Presence in Diesel Exhaust Particulate Extracts and Atmospheric Aerosols

This compound has been identified as a component of the complex mixture of organic compounds found in diesel engine exhaust. sigmaaldrich.cominchem.orgiarc.fr The formation of such nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) in diesel exhaust is influenced by engine operating conditions. tandfonline.com For instance, under conditions of increased speed and load, which elevate exhaust temperatures, the concentration of some nitro-PAHs is significantly reduced, while there is a concurrent increase in the concentration of partially oxidized nitro-PAHs, such as this compound. tandfonline.com

One study focusing on a heavy-duty diesel engine identified several nitro-PAH components, including this compound. tandfonline.com The concentrations of these compounds were found to vary with engine operating conditions. The table below presents quantitative data for this compound and related compounds under different engine loads.

Table 1: Concentration of Selected Nitro-PAHs in Heavy-Duty Diesel Particulates under Various Engine Operating Conditions

Compound Idle (ppm) High Speed, Zero Load (ppm) High Speed, Full Load (ppm)
2-Nitrofluorene 1.0 0.3 0.1
3-Nitro-9-fluorenone 0.1 0.2 0.3
This compound 0.1 0.2 0.3
9-Nitroanthracene (B110200) 0.5 0.2 0.1
1-Nitropyrene 0.8 0.5 0.3

Data sourced from a study on factors influencing nitro-PAH emissions from diesel engines. tandfonline.com

In addition to being a primary emission from sources like diesel exhaust, this compound is also found in atmospheric aerosols. Its presence in the atmosphere is a result of both direct emission and potential secondary formation from precursor compounds. mdpi.com The concentrations of nitro-PAHs in the atmosphere can vary significantly depending on the location, season, and proximity to emission sources.

A study conducted in the urban air of Longyearbyen, Svalbard, in 2018, provides specific measurements of this compound concentrations in the atmosphere. The data, representing the total concentration in both gaseous and particulate phases, are detailed in the table below.

Table 2: Total (Gas + Particulate) Concentrations of this compound in the Urban Air of Longyearbyen (2018)

Sample Concentration (pg/m³)
Sample 1 1.85
Sample 2 1.59
Sample 3 0.96
Sample 4 2.88
Sample 5 1.49
Sample 6 3.09
Sample 7 2.29
Sample 8 1.26
Sample 9 2.90
Sample 10 1.60
Sample 11 1.38
Sample 12 0.81
Sample 13 0.95

Data is from a supplementary document on polycyclic aromatic hydrocarbons and their derivatives in the Arctic atmosphere. copernicus.org

While this compound itself has been quantified, research in other urban areas, such as a 2007 study in Marseilles, France, has sometimes focused on its parent ketone, 9-fluorenone, which was found to be one of the most abundant oxygenated PAHs. nih.gov Similarly, studies in Milan have noted the presence of 9-fluorenone in particulate matter fractions, while nitrofluorenes were not detected in the aerosol phase in that specific study. mdpi.com This highlights the complex distribution and varied abundance of these compounds in different atmospheric environments.

Biological Interactions and Toxicological Research of 2 Nitro 9 Fluorenone

Mutagenicity and Genotoxicity Investigations

2-Nitro-9-fluorenone, a polyfunctional nitro-aromatic compound, has been the subject of numerous studies to determine its potential to cause genetic damage. These investigations have revealed its mutagenic and genotoxic properties across various biological systems.

Bacterial Mutagenicity Assays and Direct-Acting Mutagens

This compound has been identified as a direct-acting mutagen in bacterial assays. nih.govtandfonline.com This means it can cause mutations without requiring metabolic activation by enzymes. Organic extracts of diesel exhaust particles, which contain this compound, exhibit direct mutagenic activity in the Salmonella typhimurium bacterial mutagenicity assay, commonly known as the Ames test. nih.govoup.com

In a specific study, this compound was isolated from diesel-exhaust particles and tested for its mutagenic potential in several bacterial strains. The results showed that it produces 60-70 revertants per nanomole, indicating its direct mutagenic activity. nih.gov Its mutagenicity was found to be approximately one-fifth to one-tenth that of 1-nitropyrene, another potent mutagen found in diesel exhaust. nih.gov The formation of this compound has been observed during the photo-oxidation of 2-aminofluorene (B1664046), and this photoproduct is also a direct-acting mutagen in the Ames assay. oup.com

A study on the photo-oxidation of 2-aminofluorene identified this compound as a unique mutagen formed in this process. oup.com Furthermore, research on impurities in 3-nitro-9-fluorenone revealed that related compounds, such as 2,7-dinitro-9-fluorenone (B1213979), are also potent direct-acting mutagens in the Ames test. pharmoutsourcing.comunr.edu.ar

Table 1: Bacterial Mutagenicity of this compound

Assay SystemFindingReference
Salmonella typhimurium (Ames test)Direct-acting mutagen nih.govoup.com
Salmonella typhimurium60-70 revertants/nanomole nih.gov

Interaction with Deoxyribonucleic Acid (DNA)

The genotoxicity of this compound is rooted in its ability to interact with and damage DNA.

Research suggests that this compound and its derivatives can cause DNA damage through multiple mechanisms. One proposed mechanism involves the intercalation of the compound between the base pairs of the DNA double helix. researchgate.net This insertion can disrupt the normal structure and function of DNA.

Another significant mechanism is the generation of short-lived radicals through the electrochemical reduction of the nitro group. researchgate.net These reactive radicals can then attack and damage the DNA molecule. The formation of reactive oxygen species is a known mechanism of DNA damage by some chemical compounds, leading to strand breaks. psu.edu While not directly stated for this compound, the generation of radicals from its nitro group suggests a similar potential for oxidative DNA damage.

The interaction of this compound with DNA can lead to the formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical. The formation of DNA adducts by the related compound 2-nitrofluorene (B1194847) has been studied extensively. nih.gov These studies have identified several major DNA adducts, with the predominant one being N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-2-AF). nih.gov

The detection of DNA adducts caused by compounds like 2,4,7-trinitro-9-fluorenone (a close derivative of this compound) has been enhanced by techniques such as the ³²P-postlabeling assay. nih.gov This sensitive method allows for the detection of covalent binding of mutagens to DNA. nih.gov Studies comparing different enhancement methods for this assay have shown that the butanol extraction method provides higher sensitivity for detecting DNA adducts formed by 2,4,7-trinitro-9-fluorenone in rat lung cells. nih.gov

Proposed Mechanisms of DNA Damage

Induction of Sister Chromatid Exchanges

This compound and its derivatives have been shown to induce sister chromatid exchanges (SCEs). SCEs are the reciprocal exchanges of genetic material between two identical sister chromatids and are considered a sensitive indicator of genotoxic events.

Studies on 2,4,7-trinitro-9-fluorenone, a structurally similar compound, have demonstrated its ability to induce SCEs in various cell types, including human peripheral lymphocytes and mammalian cell lines like human teratocarcinoma (PA1), mouse Sertoli (TM4), and rat hepatoma (RL12) cells. nih.govnih.gov In human lymphocytes, treatment with 2,4,7-trinitro-9-fluorenone led to a significant increase in SCE frequency. nih.gov Similarly, in different mammalian cell lines, this compound induced SCEs at low concentrations. nih.gov The related compound 2-nitrofluorene has also been shown to induce SCEs in vitro. tandfonline.comnih.gov

Table 2: Induction of Sister Chromatid Exchanges by Nitrofluorenone (B14763482) Derivatives

CompoundCell TypeObservationReference
2,4,7-Trinitro-9-fluorenoneHuman peripheral lymphocytesSignificant increase in SCE frequency nih.gov
2,4,7-Trinitro-9-fluorenonePA1, TM4, RL12 cellsInduction of SCEs nih.gov
2-NitrofluoreneVarious (in vitro)Induction of SCEs tandfonline.comnih.gov

Enzyme Inhibition and Molecular Target Identification

Research has also explored the interaction of this compound and its derivatives with various enzymes, identifying potential molecular targets.

Studies on 2,7-Dinitro-9-fluorenone have shown that its derivatives can act as inhibitors of urea (B33335) transporters (UT-A1 and UT-B), which are considered targets for developing certain types of diuretics. The carbonyl group at the 9-position of the fluorenone structure is crucial for this inhibitory activity.

Furthermore, a related compound, 2,4,5,7-tetranitro-9-fluorenone, has been identified as an inhibitor of adenain, a cysteine peptidase from adenovirus. ebi.ac.ukresearchgate.net Adenain is essential for viral replication, making it a potential drug target. ebi.ac.uk

The oxime derivative, 2-Nitro-9H-fluoren-9-one oxime, is also being investigated for its potential biological activities, including enzyme inhibition, due to the reactivity conferred by the nitro and oxime functional groups. ontosight.ai

Table 3: Enzyme Inhibition by Fluorenone Derivatives

Compound/DerivativeTarget Enzyme/ProteinEffectReference
2,7-Dinitro-9-fluorenone derivativesUrea transporters (UT-A1 and UT-B)Inhibition
2,4,5,7-Tetranitro-9-fluorenoneAdenain (adenovirus cysteine peptidase)Inhibition ebi.ac.ukresearchgate.net

Inhibition of Urea Transporters (UT-A1 and UT-B)

Research into the effects of fluorenone derivatives has identified them as a novel class of urea transporter (UT) inhibitors. These transporters, specifically UT-A1 and UT-B, are crucial for the kidney's ability to concentrate urine and are targets for developing salt-sparing diuretics. nih.govnih.govjscimedcentral.com

A high-throughput screening of compounds identified 2,7-disubstituted fluorenones as effective inhibitors of both UT-A1 and UT-B. nih.govresearchgate.net Structure-activity relationship (SAR) analyses of a series of synthesized fluorenone analogs revealed several key requirements for inhibitory activity:

The presence of the carbonyl group at the C9 position is essential. nih.govresearchgate.net

There are steric limitations for the substituents at the C2 and C7 positions. nih.govresearchgate.net

A crescent-shaped molecular structure is important for optimal activity. nih.govresearchgate.net

The most potent analogs in these studies, typically with substitutions at both the 2 and 7 positions, exhibited IC₅₀ values of approximately 1 μM. nih.gov However, studies also indicated that unsubstituted fluorenone was inactive as a urea transporter inhibitor. nih.gov While this compound is a structural component of this class of inhibitors, the direct inhibitory activity of the mono-nitro compound itself on UT-A1 and UT-B has not been the focus of these studies, which have concentrated on the more potent 2,7-disubstituted derivatives.

Potential Inhibition of Enzymes Involved in Cancer Cell Proliferation

The fluorenone scaffold is present in various molecules investigated for anticancer properties. researchgate.net Derivatives of fluorenone have been reported to exert antitumor activity through mechanisms that include the inhibition of critical enzymes like telomerase and DNA topoisomerase I. nih.gov

More recently, symmetrical 2,7-disubstituted 9H-fluoren-9-one derivatives have been designed and identified as selective inhibitors of Sirtuin 2 (SIRT2), a protein lysine (B10760008) deacetylase implicated in cell cycle regulation and tumorigenesis. solubilityofthings.com One such derivative, SG3, showed a potent SIRT2-selective inhibitory profile with an IC₅₀ value of 1.95 μM and was found to reduce the viability of human breast cancer (MCF-7) cells. solubilityofthings.com Other research has pointed to the potential for fluorenone derivatives to bind to targets like dihydrofolate reductase, an enzyme crucial for nucleotide synthesis in cancer cells.

While the broader class of fluorenones shows promise in this area, specific studies focusing on the direct inhibitory effect of this compound on enzymes involved in cancer cell proliferation are not extensively documented in the reviewed literature. The research has primarily centered on derivatives with substitutions at multiple positions on the fluorene (B118485) core.

Interactions with Mycobacterium tuberculosis Adenosine (B11128) 5′-Phosphosulfate Reductase (APSR)

Adenosine 5′-phosphosulfate reductase (APSR) is an essential enzyme in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and is considered a valid target for developing new drugs against the latent phase of the infection. nih.gov

In a study involving structure-based virtual screening to identify APSR inhibitors, several compounds with a 9-fluorenone (B1672902) core were tested. While some 9-fluorenone derivatives showed activity, the research noted that neither the parent compound, 9-fluorenone, nor this compound exhibited significant inhibitory activity against APSR. nih.gov The data from this research indicated that a hydrogen-bond acceptor group at position 3 or 4 of the 9-fluorenone scaffold was a requirement to achieve inhibitor potency. nih.gov The lack of such a group in this compound could account for its inactivity against this specific microbial enzyme target.

Exploration of Antiviral Activity and Medicinal Chemistry Potential

The fluorenone structure is a key component in the development of certain therapeutic agents, most notably in the field of antiviral drugs.

Role as an Intermediate in Tilorone Synthesis

This compound is a chemical intermediate in the synthesis of Tilorone, a well-known oral interferon inducer with broad-spectrum antiviral activity. google.comnih.gov The synthesis of Tilorone generally starts from fluorene, which is first oxidized to 9-fluorenone. google.com

The subsequent step involves the nitration of the 9-fluorenone ring. The typical synthetic pathway aims for the creation of 2,7-dinitro-9-fluorenone. google.com This dinitrated intermediate is then subjected to reduction to form 2,7-diamino-9-fluorenone, followed by further reactions to produce the final Tilorone structure. google.com In this multi-step process, this compound can be considered a precursor to the key 2,7-dinitro-9-fluorenone intermediate, as nitration of 9-fluorenone can proceed in stages.

Derivatives with Documented Therapeutic Properties

The fluorenone scaffold has given rise to several derivatives with significant therapeutic activities.

DerivativeTherapeutic PropertyMechanism/Note
Tilorone Antiviral, ImmunomodulatorAn orally active interferon inducer, it has been studied for efficacy against a wide range of viruses. nih.gov
2,7-bisacetamido-fluorenone DiureticInhibits urea transporters UT-A1 and UT-B, leading to a salt-sparing diuretic effect. nih.govresearchgate.net
Benfluron AntineoplasticA fluorenone derivative with documented anticancer properties. nih.gov
Fluodipine CardiodepressantA fluorenone compound noted for its effects on the cardiovascular system. nih.gov
Symmetrical 2,7-disubstituted fluorenones Anticancer (Preclinical)Act as selective inhibitors of the SIRT2 enzyme, reducing viability in cancer cell lines. solubilityofthings.com

These examples highlight the versatility of the fluorenone core in medicinal chemistry, where modifications to the basic structure, often involving the 2 and 7 positions, lead to a wide array of biological activities.

Cellular and Subcellular Responses to this compound Exposure

This compound has been identified as an environmental pollutant, notably in diesel exhaust particles, and as a mutagenic photoproduct of 2-aminofluorene when exposed to UVA light. nih.govalkalisci.comsigmaaldrich.com Its interactions at the cellular level have been primarily investigated in the context of toxicology and genotoxicity.

Research has shown that this compound is a direct-acting mutagen in bacterial assays. nih.gov Specifically, it was found to be mutagenic in the Salmonella typhimurium assay, causing 60-70 revertants per nanomole. nih.gov This activity indicates that the compound can induce genetic mutations without requiring prior metabolic activation.

Studies on the related compound, 2,4,7-trinitro-9-fluorenone (TNF), provide further insight into the potential cellular effects of nitro-fluorenones. TNF was found to be a potent mutagen in prokaryotic systems, causing both frameshift and base-pair substitution mutations. nih.gov In eukaryotic cells, TNF induced a significant increase in sister-chromatid exchanges in Chinese hamster ovary (CHO) cells and increased the mutant frequency in mouse lymphoma cells, both with and without metabolic activation. nih.gov

Furthermore, investigations into 2-nitrofluorene (lacking the C9-ketone) have demonstrated its capacity to cause DNA damage. nih.goviarc.frresearchgate.net The metabolism of 2-nitrofluorene has been studied in various systems, including the fungus Cunninghamella elegans, which metabolizes it into several compounds, including this compound. nih.gov This indicates that this compound can be both an environmental contaminant and a metabolite of other nitroaromatic compounds. Given its demonstrated mutagenicity in bacterial systems and the known genotoxicity of structurally similar nitro-PAHs, exposure to this compound is associated with potential DNA damage and adverse cellular responses.

Advanced Analytical Methodologies for 2 Nitro 9 Fluorenone Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating 2-Nitro-9-fluorenone from complex environmental matrices and accurately measuring its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile technique for the analysis of this compound. The separation is typically achieved on a C18 column, a common choice for reversed-phase chromatography. researchgate.net The choice of mobile phase and detection method is critical for achieving the desired sensitivity and selectivity. A gradient elution, for instance starting with a mixture of acetonitrile (B52724) and water and gradually increasing the acetonitrile concentration, has been effectively used to separate a wide range of NPAHs, including this compound. researchgate.net

Various detectors can be coupled with HPLC for the quantification of this compound. Spectrophotometric detection at a specific wavelength, such as 254 nm, is a common approach. researchgate.net For enhanced selectivity and sensitivity, other detection methods like fluorescence, electrochemical, and chemiluminescence are employed. researchgate.netpsu.edu The use of more specific detectors can simplify sample preparation procedures. psu.edu For instance, the analysis of a commercial sample of 3-nitro-9-fluorenone utilized HPLC to separate and identify potent mutagenic impurities, which were then subjected to high-resolution mass spectrometry. nih.gov

ParameterHPLC Conditions for NPAH Analysis
Column Alltech ODS (250 x 2.1 mm id) researchgate.net
Mobile Phase Gradient from 24% to 80% acetonitrile in water researchgate.net
Detection Spectrophotometric at 254 nm researchgate.net
Run Time 31 minutes researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

GC-MS is a powerful tool for the analysis of this compound in environmental samples due to its high sensitivity and specificity. mdpi.com This technique is particularly effective for analyzing complex mixtures, such as those found in diesel exhaust particles and ambient air. sigmaaldrich.comcopernicus.orgtandfonline.com The use of a capillary column, like a TG-5SILMS, is common for separating the components of the sample before they enter the mass spectrometer. copernicus.org

Different ionization techniques can be employed in GC-MS analysis. Electron ionization (EI) is a standard method, but for trace analysis of NPAHs, negative chemical ionization (NCI) is often preferred as it can be significantly more sensitive. mdpi.comresearchgate.netnih.gov For instance, GC-NCI-MS has been used for the sensitive detection of NPAHs, including this compound, in atmospheric particulate matter. mdpi.com Recent advancements have also seen the use of tandem mass spectrometry (MS/MS) to further enhance analytical sensitivity and specificity. researchgate.netnih.gov The method detection limits for NPAHs using GC-MS can be in the picogram per cubic meter (pg/m³) range, allowing for the quantification of trace amounts in the environment. researchgate.netnih.gov

ParameterGC-MS Conditions for NPAH Analysis in Air Samples copernicus.org
GC System Agilent 7890B
Mass Spectrometer Agilent 7000C Triple Quad MS
Column TG-5SILMS capillary column (30 m x 0.25 mm x 0.25 µm)
Injection Mode Pulsed splitless
Carrier Gas Helium

Electrochemical Sensor Development and Voltammetric Approaches

Electrochemical methods offer a sensitive and cost-effective alternative for the detection of this compound. These techniques are based on the electrochemical reduction of the nitro group present in the molecule.

Modern Voltammetric Techniques for Trace Analysis

Modern voltammetric techniques, such as differential pulse voltammetry (DPV), are highly sensitive for the determination of nitroaromatic compounds. researchgate.netresearchgate.net These methods have been successfully applied to determine submicromolar concentrations of this compound. sigmaaldrich.comresearchgate.netsigmaaldrich.comalkalisci.com The analysis is typically performed in a mixed medium, such as methanol (B129727) and a Britton-Robinson buffer solution. researchgate.net The limit of quantification for this compound using DPV at a mercury meniscus modified silver solid amalgam electrode has been reported to be 0.4 µmol L⁻¹. researchgate.net

Development of Mercury-Free Electrodes and Solid Amalgam Sensors

Due to the toxicity of mercury, there has been a significant effort in developing mercury-free electrodes for the analysis of nitro compounds. researchgate.net Silver solid amalgam electrodes (AgSAEs) have emerged as a non-toxic and effective alternative to traditional mercury electrodes. scribd.commdpi.comnih.gov These electrodes, including the meniscus-modified silver solid amalgam electrode (m-AgSAE) and the polished silver solid amalgam composite electrode (p-AgSA-CE), have been successfully used for the voltammetric determination of genotoxic nitro compounds like this compound. researchgate.netcapes.gov.brresearchgate.net The use of these sensors is compatible with the principles of green analytical chemistry. mdpi.com

Spectroscopic Characterization in Analytical Applications

Spectroscopic methods are indispensable for the detailed characterization of this compound, providing insights into its molecular structure, electronic properties, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular skeleton.

¹H NMR spectroscopy of this compound reveals distinct signals for each of the seven aromatic protons, with their chemical shifts and coupling patterns providing information about their electronic environment and spatial relationships. For instance, in a DMSO-d₆ solvent at 50°C, the proton signals for this compound have been assigned specific chemical shifts (ppm). chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework of the molecule. researchgate.net The chemical shifts of the carbon atoms are influenced by their hybridization and the presence of electron-withdrawing groups like the nitro and carbonyl functions.

A summary of assigned ¹H NMR chemical shifts for this compound is presented below:

Proton Assignment Chemical Shift (ppm)
A8.487
B8.237
C8.085
D8.001
E7.750
F7.730
G7.535
Data sourced from a 400 MHz spectrum in DMSO-d6 at 50°C. chemicalbook.com

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining a unique "molecular fingerprint" of this compound. In MS analysis, the compound is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 225, corresponding to its molecular weight. nih.govnist.gov The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragments include ions at m/z 195, 151, and 150. nih.gov This fragmentation is characteristic of the molecule and aids in its identification. Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing this compound. nih.govnist.gov

Key m/z peaks from the GC-MS analysis of this compound are as follows:

Library m/z Top Peak m/z 2nd Highest m/z 3rd Highest
Main library225151195
Replicate library151225150
Data from the NIST Mass Spectrometry Data Center. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The fluorenone structure itself exhibits characteristic electronic transitions. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences the UV-Vis spectrum.

The absorption spectra of nitrofluorene derivatives are generally characterized by multiple bands. mdpi.com These bands correspond to π→π* and n→π* transitions. The π→π* transitions are typically intense and occur at shorter wavelengths, while the n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are less intense and appear at longer wavelengths. researchgate.net The specific wavelengths of maximum absorption (λmax) are sensitive to the solvent environment. researchgate.net For instance, in HPLC analysis, this compound has shown absorption maxima at 290 nm and 365 nm. psu.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies that correspond to the vibrational modes of its chemical bonds.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups. The strong electron-withdrawing nature of the nitro group (NO₂) results in two distinct and intense stretching vibrations: an asymmetric stretch typically found around 1550 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. spectroscopyonline.com Additionally, the carbonyl group (C=O) of the fluorenone backbone gives rise to a strong stretching vibration. A scissoring peak for the nitro group may also be observed around 850 cm⁻¹. spectroscopyonline.com Techniques such as Attenuated Total Reflection (ATR)-FTIR are used to obtain the IR spectrum. nih.gov

Sample Preparation and Preconcentration Methodologies for Complex Matrices

The analysis of this compound in complex environmental and biological samples often requires extensive sample preparation to isolate the analyte from interfering substances and to concentrate it to detectable levels. scribd.comsigmaaldrich.com

Commonly employed extraction techniques include solid-phase extraction (SPE), liquid-liquid extraction, and ultrasonic extraction. psu.edu SPE is particularly effective for the preconcentration of nitrofluorenones from aqueous samples like drinking and river water. scribd.com In SPE, the sample is passed through a solid sorbent material that retains the analyte, which can then be eluted with a small volume of a suitable solvent.

Computational and Theoretical Studies on 2 Nitro 9 Fluorenone

Quantum Chemical Calculations for Electronic Structure and Reactivity

The introduction of a nitro group (-NO2) to the fluorenone core significantly influences its electronic structure. The nitro group is a strong electron-withdrawing group, which lowers the energy of the LUMO. This makes 2-Nitro-9-fluorenone a good electron acceptor, a key characteristic in the formation of charge-transfer complexes. DFT calculations have been used to quantify the electron affinity and the HOMO-LUMO energy gap, which are crucial parameters in predicting the molecule's behavior in chemical reactions and its potential applications in materials science. researchgate.net

Theoretical investigations have also explored how modifications to the fluorenone structure, such as substituting the carbonyl oxygen with other atoms like sulfur or selenium, can tune the electronic and optical properties. acs.org These studies demonstrate that such changes can alter the HOMO and LUMO energy levels, leading to shifts in absorption and fluorescence spectra. acs.org

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption and emission spectra. researchgate.netacs.orgresearchgate.netchemrxiv.org For this compound and related compounds, TDDFT calculations help to understand the nature of electronic transitions, such as π-π* and intramolecular charge transfer (ICT) transitions. researchgate.net

By calculating the vertical excitation energies and oscillator strengths, TDDFT can simulate the UV-Visible absorption spectrum of this compound. These theoretical spectra can then be compared with experimental data to validate the computational methodology and provide a detailed interpretation of the observed spectral features. TDDFT studies have been employed to analyze the excited states and their roles in different emission channels for fluorenone derivatives. researchgate.net

Furthermore, TDDFT can be used to visualize the changes in electron density upon photoexcitation, providing a clear picture of how charge is redistributed within the molecule in its excited states. researchgate.netchemrxiv.org This is particularly important for understanding the charge-transfer character of certain electronic transitions, which is a key aspect of the functionality of many organic electronic materials.

Molecular Docking and Simulation Studies of Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations have been utilized to investigate the potential biological activity of this compound and its derivatives. For instance, studies have explored the binding of fluorenone-based compounds to various enzymes and receptors. While specific docking studies solely on this compound are not extensively detailed in the provided context, related fluorenone derivatives have been docked into the active sites of proteins like Mycobacterium tuberculosis adenosine (B11128) 5'-phosphosulfate reductase (APSR) and transthyretin (TTR). nih.govunipi.it

In a study on APSR inhibitors, it was noted that this compound itself did not exhibit significant activity. nih.gov However, the docking poses of structurally similar, more potent 9-fluorenone (B1672902) derivatives revealed key interactions, such as hydrogen bonding, with specific amino acid residues in the protein's binding site. nih.gov These findings suggest that while the fluorenone scaffold can fit into the binding pocket, specific substitutions at other positions are crucial for potent inhibitory activity. nih.gov

Similarly, docking studies of fluorenyl derivatives with TTR have shown that these compounds can bind within the thyroxine-binding sites of the protein. unipi.it The simulations help to rationalize the observed binding affinities and guide the design of new derivatives with improved stabilizing effects on the TTR tetramer, which is a therapeutic strategy for treating amyloid diseases. unipi.it These studies underscore the importance of specific functional groups and their placement on the fluorenone core for effective ligand-protein interactions.

Modeling of Charge Transfer Complex Formation

This compound, with its electron-deficient aromatic system, is known to form charge-transfer (CT) complexes with electron-donating molecules. researchgate.net Computational modeling plays a crucial role in understanding the geometry, electronic structure, and stability of these complexes.

DFT calculations can be used to model the interaction between this compound (the acceptor) and a variety of electron donors. These calculations can predict the optimal geometry of the CT complex, including the intermolecular distance and orientation of the donor and acceptor molecules. The formation of CT complexes is often characterized by the appearance of a new absorption band in the electronic spectrum at a longer wavelength than the absorptions of the individual components. researchgate.netacs.org Theoretical methods can predict the energy of this CT band, which is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. researchgate.net

Studies on CT complexes involving fluorene (B118485) acceptors with varying numbers of nitro groups have shown a systematic variation in their electron affinity. researchgate.net This directly impacts the strength of the CT interaction and the position of the CT absorption band. The degree of charge transfer in the ground and excited states can also be quantified through computational analysis, providing insight into the nature of the intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physical properties, respectively. These models are valuable for predicting the properties of new, untested compounds and for understanding the structural features that are important for a desired activity or property.

For nitroaromatic compounds, including derivatives of this compound, QSAR models have been developed to predict their mutagenicity. innovareacademics.ininsilico.eu These models use various molecular descriptors, which are numerical representations of the chemical's structure, to build a mathematical relationship with the observed mutagenic activity. innovareacademics.ininsilico.euresearchgate.net Descriptors can include constitutional, topological, geometric, and electronic parameters. For example, the energy of the LUMO, calculated using quantum chemical methods, is often a key descriptor in QSAR models for the mutagenicity of nitroaromatics, as it relates to their ability to be enzymatically reduced to reactive intermediates. innovareacademics.in

QSPR models have been developed to predict various physical properties of polycyclic aromatic hydrocarbons and their derivatives, such as their gas/particulate partition coefficients (Kp). mdpi.com These models are important for assessing the environmental fate and transport of these compounds. The models often employ a range of descriptors calculated from the molecular structure to achieve good predictive accuracy. mdpi.com

Applications of 2 Nitro 9 Fluorenone in Materials Science Research

Development of Photoconductive Materials and Organic Photovoltaic Cells

2-Nitro-9-fluorenone and its derivatives are integral to the research and development of photoconductive materials. Photoconductivity in materials based on fluorenone derivatives often arises from the formation of a charge-transfer complex. acs.org For instance, composites of poly(vinylcarbazole) (PVK) and 2,4,7-trinitro-9-fluorenone (TNF), a related nitrofluorenone (B14763482), have been extensively studied for their excellent photoconductive properties, where PVK acts as a hole-transporting matrix and TNF serves as a sensitizer (B1316253). acs.orgajol.info The optimization of the molar ratio between the components is crucial for achieving high photogeneration and transport efficiency. acs.org

In the realm of organic photovoltaic (OPV) cells, fluorenone derivatives are investigated for their potential to enhance device performance. researchgate.net For example, 7-Nitro-9-fluorenone-4-carboxylic acid has been synthesized and studied as a component in bulk heterojunction (BHJ) organic solar cells. The electron-accepting properties of nitrofluorenones are critical for their application in organic photovoltaics and photodetectors. Although direct research on this compound in OPVs is less common than for its multi-nitro counterparts, its fundamental properties suggest its potential as a building block or a component in more complex structures designed for photovoltaic applications.

Investigation as an N-Type Organic Semiconductor

The nitro group is a potent electron-withdrawing group, which makes nitro-substituted aromatic compounds, including this compound, candidates for n-type organic semiconductors (OSCs). researchgate.netrsc.org N-type OSCs are essential for the fabrication of complementary circuits, a cornerstone of modern electronics. Research into nitrofluorenone derivatives has demonstrated their potential as n-type semiconductors, exhibiting modest electron mobilities in thin-film field-effect transistors (OFETs), typically in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org

A key advantage of nitrofluorenone-based OSCs is their excellent air stability and the tunability of their energy levels through simple modifications of the substitution pattern. researchgate.netrsc.org The study of various nitrofluorenone derivatives, including those with additional cyano groups, aims to understand the structure-property relationships that govern their charge transport characteristics. rsc.org This research revitalizes the potential of NO₂ functionalization in the field of organic electronics. rsc.orggrafiati.com

Property Value Significance in N-Type Semiconductors
Electron Mobility10⁻⁶–10⁻⁴ cm² V⁻¹ s⁻¹ (for nitrofluorenone derivatives) rsc.orgIndicates the speed at which electrons move through the material under an electric field.
Air StabilityExcellent researchgate.netrsc.orgCrucial for the operational lifetime and reliability of organic electronic devices.
Energy Level TunabilityHigh researchgate.netrsc.orgAllows for the optimization of charge injection and transport properties in devices.

Formation and Characterization of Charge-Transfer Complexes

This compound and its more electron-deficient analogues, such as 2,4,7-trinitro-9-fluorenone (TNF), are well-known for their ability to form charge-transfer complexes (CTCs) with electron-donating molecules. acs.orgajol.infoibm.com These CTCs are characterized by the appearance of new absorption bands in the visible region of their UV-vis spectra. researchgate.net

The formation of CTCs is a fundamental process in many of the applications of nitrofluorenones. For example, the photoconductivity in PVK/TNF composites is a direct result of the formation of a CTC between the carbazole (B46965) units of PVK (the donor) and TNF (the acceptor). acs.orgajol.info The study of CTCs involves various techniques, including UV-Vis spectroscopy and cyclic voltammetry, to understand the ground and excited state charge transfer dynamics. researchgate.net Research has also explored the formation of CTCs between fluorene (B118485) acceptors and other donors like triphenylene (B110318) derivatives and tetrathiafulvalene. rsc.orgacs.org The properties of these complexes, such as their electronic and photoelectronic characteristics, can be tuned by modifying the donor and acceptor molecules. rsc.org

Exploration of Fluorescent Properties for Sensing Technologies

Fluorenone derivatives are recognized for their fluorescent properties, making them valuable in the development of fluorescent probes and sensors. ontosight.aiontosight.ai While some fluorenone-based sensors operate on a fluorescence quenching mechanism, others exhibit fluorescence enhancement in the presence of a specific analyte. acs.orgnih.gov This enhancement can be attributed to the inhibition of intramolecular charge transfer (ICT) processes. acs.orgnih.gov

For example, fluorenone-based Schiff base sensors have been designed for the selective detection of iodide ions, displaying a significant fluorescence enhancement. acs.orgnih.gov The design of these sensors often involves incorporating specific functional groups that can interact with the target analyte, leading to a change in the fluorescent properties of the fluorenone core. The stimuli-responsive nature of fluorenone derivatives makes them suitable for advanced applications in molecular sensing technologies. researchgate.net

Sensor Characteristic Description Example Application
Fluorescence EnhancementIncreased fluorescence intensity upon binding with an analyte. acs.orgnih.govSelective detection of iodide ions. acs.orgnih.gov
Colorimetric ChangeVisible color change upon interaction with an analyte. acs.orgnih.govNaked-eye detection of specific ions. acs.orgnih.gov
High SensitivityAbility to detect very low concentrations of an analyte (nanomolar range). acs.orgnih.govEnvironmental monitoring and biological imaging. acs.orgnih.gov

Role as a Precursor in Dye and Pigment Synthesis

Historically and currently, fluorenone compounds are important intermediates in the synthesis of dyes and pigments. google.comlookchem.com The π-conjugated system of the fluorenone core provides a chromophore that can be chemically modified to produce a wide range of colors. researchgate.net this compound, with its reactive nitro group, can serve as a starting material for various chemical transformations to create more complex dye structures.

The nitro group can be reduced to an amino group, which is a versatile functional group for further derivatization. chemicalbook.com For example, 1-Amino-9-fluorenone is used as a precursor for the production of various dyes and pigments. lookchem.com Poly(nitro)fluorene derivatives are particularly useful for creating push-pull dyes, where the fluorene unit acts as an electron acceptor. mdpi.com These dyes have applications in various fields, including materials for non-linear optics and electrophotographic processes. mdpi.com The synthesis of these dyes often involves reactions like Knoevenagel condensation, where the fluorene derivative is reacted with an electron-donating aldehyde. mdpi.com

Future Research Trajectories and Unexplored Avenues for 2 Nitro 9 Fluorenone

Development of More Efficient and Sustainable Synthetic Strategies

The traditional synthesis of 2-Nitro-9-fluorenone often involves harsh conditions and the use of hazardous reagents. Future research is poised to address these limitations by focusing on more efficient and environmentally friendly synthetic routes.

Green Chemistry Approaches to Synthesis

A significant area of future research lies in the application of green chemistry principles to the synthesis of this compound. This involves exploring alternative solvents, catalysts, and reaction conditions to minimize environmental impact and improve safety. One promising approach is the use of water as a solvent for the nitration of 9-fluorenone (B1672902). researchgate.net Research has shown that electrophilic aromatic nitration can be carried out chemo- and regioselectively in high yields (90-98%) using water as the solvent, which is both cost-effective and environmentally friendly. researchgate.net This method involves a simple workup procedure and minimizes the use of organic solvents. researchgate.net

Further research could focus on optimizing these water-based methods and exploring other green alternatives. For instance, the use of solid acid catalysts or enzyme-catalyzed reactions could offer even more sustainable pathways. The development of continuous flow reactors for the synthesis of this compound could also enhance efficiency and safety compared to traditional batch processes.

Reaction ComponentTraditional MethodGreen AlternativeReference
Solvent Acetic anhydrideWater researchgate.netingentaconnect.com
Catalyst Concentrated H₂SO₄Potentially solid acids or enzymes researchgate.net
Reaction Conditions Reflux80-90 °C researchgate.netingentaconnect.com
Yield Variable90-98% researchgate.net

Deeper Mechanistic Elucidation of Biological Interactions and Pathways

While this compound has been identified as a mutagenic photoproduct of UVA-irradiated 2-aminofluorene (B1664046), a detailed understanding of its biological interactions is still evolving. alkalisci.comsigmaaldrich.com Future research will delve deeper into the molecular mechanisms underlying its biological effects.

Investigation of Novel Biological Targets

A key area of future investigation is the identification and characterization of novel biological targets of this compound. While its mutagenicity is known, its potential to interact with other cellular components and pathways remains largely unexplored. alkalisci.comnih.gov Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling could be employed to identify proteins and other biomolecules that bind to this compound.

Understanding these interactions could reveal new therapeutic possibilities or provide a more comprehensive assessment of its toxicological profile. For instance, if this compound is found to selectively target proteins involved in cancer progression, it could be investigated as a scaffold for the development of new anticancer drugs. Conversely, identifying its off-target interactions is crucial for a complete risk assessment.

Exploration of Advanced Functional Materials with Tailored Properties

The unique electronic properties of fluorenone derivatives, including this compound, make them promising candidates for the development of advanced functional materials. researchgate.net The presence of the electron-withdrawing nitro group can influence the electronic and photophysical properties of the fluorenone core. researchgate.net

Integration into Hybrid Material Systems

An exciting frontier is the integration of this compound into hybrid material systems. This involves combining the organic molecule with inorganic components to create materials with synergistic or novel properties. For example, incorporating this compound into sol-gel matrices could lead to the development of highly photoconductive materials. instras.com

Future research could explore the creation of hybrid materials for a variety of applications, including:

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of this compound could be harnessed in the emissive layer of OLEDs. researchgate.net

Solar Cells: Its electron-accepting nature makes it a potential component in organic photovoltaic devices. acs.org

Sensors: The sensitivity of its electronic structure to the surrounding environment could be utilized for chemical sensing. researchgate.net

Innovative Environmental Remediation and Monitoring Technologies

The detection of this compound in environmental samples, such as diesel exhaust particles, highlights the need for effective remediation and monitoring technologies. alkalisci.comsigmaaldrich.com Future research in this area will focus on developing innovative solutions to address this environmental challenge.

One area of investigation is the use of advanced analytical techniques for the sensitive and selective detection of this compound in complex environmental matrices. This includes the development of novel electrochemical sensors and high-performance liquid chromatography (HPLC) methods. mdpi.com For instance, submicromolar concentrations of this compound have been quantified using a mercury meniscus modified silver solid amalgam electrode combined with voltammetric techniques. alkalisci.comsigmaaldrich.com

Integration of Multi-Omics Data in Comprehensive Toxicological Assessments

The comprehensive toxicological evaluation of this compound, a known mutagenic compound found in environmental and occupational settings, is poised to be significantly advanced by the integration of multi-omics data. ufz.deresearchgate.netresearchgate.net A systems toxicology approach, which combines data from transcriptomics, proteomics, and metabolomics, offers the potential to elucidate the complex molecular mechanisms underlying its toxicity, moving beyond single-endpoint analyses to a more holistic understanding of its adverse outcome pathways (AOPs). researchgate.netnih.gov Such an integrated approach is crucial for improving risk assessment and understanding the systemic effects of exposure. researchgate.netnih.gov

A hypothetical, yet scientifically grounded, multi-omics study on this compound would likely involve a multi-stage data analysis workflow. This would begin with the separate analysis of each omics layer to identify differentially expressed genes (transcriptomics), proteins (proteomics), and altered metabolites (metabolomics) in response to this compound exposure. nih.gov Subsequently, these individual datasets would be integrated using advanced computational and bioinformatic tools to construct a comprehensive network of the compound's toxicological effects. ufz.defrontlinegenomics.com

Transcriptomic Analysis:

Exposure to this compound is expected to induce significant changes in gene expression profiles. Given its established mutagenic properties and its capacity to form DNA adducts, a transcriptomic analysis would likely reveal the upregulation of genes involved in DNA damage response and repair, cell cycle arrest, and apoptosis. nih.govecetoc.org Key pathways such as those governed by p53 and ATM/ATR signaling would be anticipated to be perturbed. Furthermore, genes associated with oxidative stress response and xenobiotic metabolism are also likely to be differentially expressed as the cell attempts to detoxify the compound and mitigate its harmful effects.

Proteomic Analysis:

A proteomic investigation would complement the transcriptomic data by providing insights into the functional consequences of altered gene expression. It is anticipated that there would be an increased abundance of proteins involved in the DNA damage response, such as DNA repair enzymes and cell cycle checkpoint proteins. Conversely, proteins involved in normal cellular processes like proliferation might be downregulated. Post-translational modifications of proteins, which are critical in cellular signaling and are not captured by transcriptomics, could also be identified, offering a more dynamic view of the cellular response to this compound.

Metabolomic Analysis:

Metabolomics provides a snapshot of the metabolic state of a cell and can reveal functional changes that are the downstream consequences of genomic and proteomic alterations. Exposure to this compound is likely to cause significant shifts in the metabolome. This could include alterations in nucleotide metabolism due to DNA damage and repair activities, changes in amino acid and lipid metabolism reflecting cellular stress and damage, and the appearance of specific metabolites of this compound and its conjugates, providing direct evidence of its biotransformation.

Integrative Multi-Omics Analysis:

The true power of this approach lies in the integration of these three omics layers. researchgate.netnih.gov By combining transcriptomic, proteomic, and metabolomic data, a more complete and robust picture of the toxicological pathways affected by this compound can be constructed. For instance, the upregulation of a gene involved in a specific metabolic pathway (transcriptomics) can be correlated with an increase in the corresponding protein's abundance (proteomics) and a measurable change in the levels of the metabolites within that pathway (metabolomics). This multi-layered evidence significantly strengthens the confidence in the identified toxicity pathways. researchgate.net Pathway-based and network-based integration methods can be employed to visualize these connections and to identify key nodes and hubs in the toxicological network, which could serve as potential biomarkers of exposure or effect. ufz.denih.gov

The following data tables illustrate the potential findings from such an integrated multi-omics study on this compound.

Table 1: Representative Differentially Expressed Genes in Response to this compound Exposure

Gene SymbolGene NameFold ChangeAssociated Pathway
CDKN1ACyclin Dependent Kinase Inhibitor 1Ap53 Signaling, Cell Cycle Arrest
GADD45AGrowth Arrest and DNA Damage Inducible AlphaDNA Damage Response
BAXBCL2 Associated X, Apoptosis RegulatorApoptosis
CYP1A1Cytochrome P450 Family 1 Subfamily A Member 1Xenobiotic Metabolism
HMOX1Heme Oxygenase 1Oxidative Stress Response

Table 2: Representative Differentially Abundant Proteins Following this compound Exposure

Protein NameUniProt IDFold ChangeCellular Process
p53P04637Cell Cycle Arrest, Apoptosis
γ-H2AXP16104DNA Damage Response
Caspase-3P42574Apoptosis
Glutathione S-transferaseP09211Detoxification
Proliferating cell nuclear antigen (PCNA)P12004DNA Replication

Table 3: Representative Altered Metabolites Due to this compound Exposure

MetaboliteKEGG IDChangeAssociated Pathway
8-oxoguanineC00381DNA Damage
Glutathione (oxidized)C00127Oxidative Stress
LactateC00186Altered Energy Metabolism
2-Amino-9-fluorenone-This compound Metabolism
Glucuronide conjugates-Detoxification

By integrating these diverse datasets, future research can move towards building predictive models for the toxicity of this compound and other nitroaromatic compounds. This comprehensive, systems-level understanding is essential for developing more accurate risk assessments and for the potential identification of novel biomarkers for monitoring human exposure and predicting adverse health outcomes.

Q & A

Q. Methodology for Solubility Determination :

  • Use solid-liquid phase equilibrium studies with organic solvents (e.g., toluene, DMSO) under controlled temperatures. Reference NIST solubility data for analogous compounds like 9-fluorenone, which has established solubility profiles in hydrocarbons and polar solvents .
  • Employ UV-Vis spectroscopy or HPLC to quantify solubility limits.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Q. Key Risks :

  • Toxicity : Mutagenic in Ames tests .
  • Decomposition Hazard : Releases NOx upon heating .

Q. Safety Measures :

  • PPE : Nitrile gloves, EN 166-certified goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for weighing and synthesis steps.
  • Waste Disposal : Incinerate in EPA-approved facilities; avoid cellulose-based absorbents due to reactivity .

Advanced: How can structural modifications to this compound enhance its bioactivity, as observed in enzyme inhibition studies?

Q. Structural-Activity Insights :

  • H-Bond Acceptor Requirement : this compound lacks activity against Mycobacterium tuberculosis APSR due to missing H-bond acceptor groups at positions 3 or 4. Adding carbonyl oxygen at these positions restores potency (e.g., dihydrophenanthrendione derivatives) .
  • Methodology :
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes.
    • Synthesize analogs with nitro groups at alternative positions or substituents (e.g., bromo derivatives ) and validate via enzyme inhibition assays.

Advanced: How should researchers resolve contradictions in bioactivity data for this compound derivatives?

Q. Case Study :

  • Contradiction : this compound shows no APSR inhibition, while structurally similar compounds (e.g., 133896) exhibit activity .
  • Resolution Strategy :
    • Comparative Analysis : Use X-ray crystallography or cryo-EM to compare binding poses of active/inactive derivatives.
    • Mutagenesis Studies : Modify enzyme residues (e.g., S62 in APSR) to test H-bond interactions.
    • QSAR Modeling : Correlate substituent electronic effects (e.g., nitro vs. carbonyl groups) with bioactivity .

Advanced: What methodologies are recommended for assessing the mutagenic potential of this compound?

Q. Experimental Design :

  • Ames Test : Use Salmonella typhimurium TA98 strain with metabolic activation (S9 mix) at 100 ng/plate .
  • Mammalian Cell Assays : Conduct micronucleus tests in CHO cells or comet assays to assess DNA damage.
  • Dose-Response Analysis : Compare results to positive controls (e.g., sodium azide) and validate via statistical methods (e.g., ANOVA).

Basic: How can researchers purify this compound after synthesis?

Q. Purification Workflow :

Recrystallization : Use toluene or ethanol as solvents due to moderate solubility .

Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients.

Purity Validation : Confirm via HPLC (C18 column, λ = 254 nm) and melting point consistency .

Advanced: What computational tools are effective for predicting the reactivity of this compound in photochemical studies?

Q. Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict nitro group reactivity under UV light.
  • TD-DFT : Simulate excited-state behavior to identify potential photodegradation pathways .
  • Comparative Analysis : Cross-validate with experimental UV-Vis and FTIR data for nitroaromatic compounds.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Q. Key Techniques :

  • FTIR : Identify nitro (1520–1350 cm⁻¹) and ketone (1680–1700 cm⁻¹) stretches.
  • NMR : ¹³C NMR to resolve aromatic carbons (δ 120–150 ppm) and carbonyl (δ ~190 ppm) .
  • MS : ESI-MS in positive ion mode to confirm molecular ion ([M+H]⁺ = 226.21) .

Advanced: How can researchers mitigate thermal decomposition risks during high-temperature reactions involving this compound?

Q. Risk Management :

  • Temperature Control : Use oil baths with digital thermostats (max 150°C).
  • Inert Atmosphere : Conduct reactions under N₂/Ar to suppress oxidative decomposition.
  • Real-Time Monitoring : Employ TGA/DSC to track decomposition onset temperatures .

Advanced: What are the limitations of using this compound as a precursor in organic synthesis?

Q. Challenges :

  • Electrophilicity : The nitro group’s electron-withdrawing effect hinders nucleophilic aromatic substitution unless activated.
  • Byproduct Formation : Thermal degradation during prolonged reactions generates NOx .
    Solutions :
  • Use Pd-catalyzed coupling reactions to introduce functional groups .
  • Optimize reaction times and temperatures via DOE (Design of Experiments).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.